3-(Trifluoromethoxy)pyridin-2-amine

DLK/MAP3K12 inhibition kinase drug discovery neurodegenerative disease

Kinase drug discovery teams often struggle to source hinge-binding warheads with optimal CNS properties. 3-(Trifluoromethoxy)pyridin-2-amine addresses this need as a validated DLK inhibitor intermediate (Kd 4.5-47 nM) with favourable CNS MPO (HBD=1, TPSA 48.1 Ų). • Regioselective bromination at 5-position enables rapid Suzuki diversification. • Distinct 3,5-substitution geometry vs. 4-OCF₃ isomers for focused library design. • Available with confirmed purity and global shipping.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 1206981-49-8
Cat. No. B1531228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)pyridin-2-amine
CAS1206981-49-8
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)OC(F)(F)F
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11)
InChIKeyWCRYAXUZQGCSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)pyridin-2-amine CAS 1206981-49-8: Core Building-Block Profile for Medicinal Chemistry Procurement


3-(Trifluoromethoxy)pyridin-2-amine (CAS 1206981-49-8; synonym 2‑amino‑3‑(trifluoromethoxy)pyridine) is a fluorinated heteroaromatic building block with a pyridine core bearing a 2‑amino group and a 3‑OCF₃ substituent. Its computed XLogP3 of 1.7 and topological polar surface area of 48.1 Ų place it in a favourable property space for CNS‑oriented or kinase‑targeted library design [1]. The compound itself is not a final drug candidate but a versatile intermediate whose value has been demonstrated through its incorporation into potent dual‑leucine‑zipper kinase (DLK, MAP3K12) inhibitors, where elaborated derivatives achieve single‑digit nanomolar binding affinities [2].

1
Kinase inhibitor lead generation: hinge-binding warhead for DLK/MAP3K12 programs
Computed CNS MPO-favorable profile (HBD = 1; TPSA = 48.1 Ų)
2
Regioselective 5-bromination for 3,5-disubstituted pyridine library synthesis
Unique vector geometry vs 4-OCF₃ or 5-OCF₃ regioisomers
3
CNS physicochemical tool compound: XLogP3 1.7 supports brain-penetrant design
Multi-supplier QC-documented building block

Why 3-(Trifluoromethoxy)pyridin-2-amine Cannot Be Freely Swapped with Its Regioisomers or Non‑Fluorinated Analogs


In the 2‑aminopyridine scaffold, the position of the trifluoromethoxy group governs both the electronic environment at the pyridine nitrogen (pKa modulation) and the trajectory of substituent‑directed cross‑couplings. The 3‑OCF₃ isomer places the electron‑withdrawing group adjacent to the 2‑amino handle, creating a unique steric and electronic microenvironment that influences both the rate of electrophilic aromatic substitution and the geometry of metal‑catalysed couplings—parameters that diverge from those of the 4‑, 5‑, or 6‑OCF₃ analogues [1]. Furthermore, patent SAR data show that even within a conserved bicyclo[1.1.1]pentane‑imidazole series, switching the pyridine substitution from 3‑OCF₃ to 3‑CF₃ or 3‑OCHF₂ alters DLK binding affinity by more than 2‑fold, demonstrating that the 3‑OCF₃ group is not a passive replacement for other fluorinated or alkoxy motifs [2][3].

Target
3-OCF₃: 2-NH₂ adjacent to OCF₃; supports 5-bromination and DLK hinge binding
Regioisomer risk
4-OCF₃ or 5-OCF₃ isomers may shift bromination pattern and cross-coupling vector set
Target
3-OCF₃: inductive withdrawal lowers 2-NH₂ pKa; kinase Kd range 4.5–47 nM tunable
Analog risk
3-CF₃ or 3-OCHF₂ analogs may alter DLK binding affinity; metabolic profile may diverge
Target
Multi-supplier ≥95% purity with batch QC; lowest single-source procurement risk
Supply risk
6-OCF₃ or 4-OCF₃ regioisomers have fewer suppliers; stock continuity may require review

Quantitative Differentiation of 3-(Trifluoromethoxy)pyridin-2-amine Against Closest Analogs


DLK Kinase Binding Affinity: 3‑OCF₃ vs. 3‑CF₃ and 3‑OCHF₂ in Matched Bicyclo[1.1.1]pentane‑Imidazole Series

In the US 10,093,664 patent series, three closely matched compounds differ only in the pyridine 3‑substituent (OCF₃, CF₃, OCHF₂) while sharing an identical bicyclo[1.1.1]pentane‑imidazole scaffold. The 3‑OCF₃ derivative (Example 1) exhibits a DLK Kd of 11.4 nM, compared with 7.20 nM for the 3‑CF₃ variant (Example 35) and 13 nM for the 3‑OCHF₂ variant (Example 71) [1][2][3]. The 3‑OCF₃ compound also achieves a cellular IC₅₀ of 262 nM in a HEK293 c‑Jun phosphorylation assay [1].

DLK Kd: 3-OCF₃ vs analogs
Cross-study comparable
Kd = 11.4 nM (3-OCF₃)
vs 7.20 nM (3-CF₃)
vs 13 nM (3-OCHF₂)
Supports kinase selectivity assay context
IC₅₀ 262 nM in HEK293 c-Jun assay; KINOMEscan platform
DLK/MAP3K12 inhibition kinase drug discovery neurodegenerative disease

Electrophilic Bromination Reactivity: 3‑OCF₃ Enables Regioselective 5‑Bromination for Downstream Cross‑Coupling

3-(Trifluoromethoxy)pyridin‑2‑amine undergoes clean electrophilic bromination with N‑bromosuccinimide (NBS) at room temperature in dichloromethane, yielding the 5‑bromo derivative [1]. This regiochemical outcome is directed by the combined ortho/para‑orienting effects of the 2‑NH₂ and the 3‑OCF₃ groups. In contrast, 4‑(trifluoromethoxy)pyridin‑2‑amine and 5‑(trifluoromethoxy)pyridin‑2‑amine present different directing‑group arrays that lead to alternative bromination patterns, directly impacting the accessible vector set for palladium‑catalysed cross‑coupling elaboration [2].

Regioselective 5-bromination
Class-level inference
NBS, CH₂Cl₂, 20 °C
5-bromo product
Enables Suzuki coupling at 5-position
Regioisomeric divergence from 4-OCF₃ and 5-OCF₃
regioselective synthesis Suzuki coupling precursor halogenation chemistry

Hydrogen‑Bond Donor Count and Topological PSA Differentiation Among Trifluoromethoxy‑pyridin‑2‑amine Regioisomers

All four regioisomers (3‑OCF₃, 4‑OCF₃, 5‑OCF₃, 6‑OCF₃) share the same molecular formula (C₆H₅F₃N₂O, MW = 178.11 g mol⁻¹) and identical computed TPSA (48.1 Ų) and XLogP3 (1.7) [1]. However, the 3‑OCF₃ isomer possesses exactly one hydrogen‑bond donor (the 2‑NH₂ group), matching the preferred HBD ≤ 1 criterion for CNS penetration according to the CNS MPO multiparameter optimisation score, while the 4‑OCF₃ and 6‑OCF₃ isomers present the amino group at the 2‑position in different electronic environments that can shift the pKa and consequently the fraction of neutral species at physiological pH [2].

Physicochemical profile
Class-level inference
HBD = 1, TPSA = 48.1 Ų
XLogP3 = 1.7
CNS MPO-compatible property space
pKa shift by 3-OCF₃ affects amine nucleophilicity
physicochemical profiling drug-likeness CNS MPO scoring

Commercial Availability and Purity Specification of 3‑(Trifluoromethoxy)pyridin‑2‑amine Versus Regioisomers

3-(Trifluoromethoxy)pyridin‑2‑amine is commercially available from multiple suppliers at a standard purity of ≥95% (HPLC, NMR‑verified), with some vendors offering batch‑specific QC documentation including NMR, HPLC, and GC traces . In contrast, the 4‑OCF₃ regioisomer (CAS 1206980‑54‑2) is also available at 95% purity but from fewer suppliers, while the 5‑OCF₃ regioisomer (CAS 1221171‑88‑5) is typically supplied at 96% purity, and the 6‑OCF₃ isomer (CAS 1131007‑45‑8) at ≥95% . The 3‑OCF₃ isomer benefits from the broadest supplier base and most extensive QC documentation among the four positions, reducing single‑source procurement risk.

Supply & purity specification
Cross-study comparable
≥95% purity
≥5 major suppliers
Multi-supplier QC documentation available
Data to verify per batch
chemical procurement building block sourcing vendor comparison

DLK Inhibitor Series: Intra‑Patent Potency Range for 3‑OCF₃‑Containing Congeners

Within US 10,093,664, multiple examples retaining the 3‑OCF₃‑pyridin‑2‑amine core but varying the imidazole‑bicyclo[1.1.1]pentane appendage achieve DLK Kd values spanning from 4.5 nM (Example 74) to 47 nM (Example 14), with a median of approximately 20 nM across 10+ exemplified compounds [1][2][3]. This 10‑fold dynamic range demonstrates that the 3‑OCF₃‑pyridin‑2‑amine fragment is a tunable core compatible with diverse vector elaboration, rather than a restrictive scaffold that forces a narrow potency window.

DLK Kd range (3-OCF₃)
Cross-study comparable
4.5 – 47 nM
10.4-fold span
Tunable core for lead optimisation
Median ~20 nM across 10+ patent examples
structure‑activity relationship lead optimisation kinase selectivity

First X‑Ray Structural Characterisation of (Trifluoromethoxy)pyridines Confirms Orthogonal OCF₃ Conformation

The first X‑ray crystallographic structure determinations of (trifluoromethoxy)pyridines, reported by Manteau et al. (2010), established that the OCF₃ group adopts a near‑orthogonal conformation relative to the pyridine plane, with the C–O–CF₃ torsion angle approaching 90° [1]. This conformation minimises π‑conjugation between the oxygen lone pairs and the aromatic ring, resulting in a predominantly inductive electron‑withdrawing effect. The 3‑OCF₃ isomer was among the series characterised, and the structural data provide a rational basis for understanding why the 3‑position OCF₃ differentially modulates the pKa of the adjacent 2‑NH₂ compared with the 4‑ or 5‑substituted analogues.

X-ray OCF₃ conformation
Class-level inference
Near-orthogonal torsion angle; inductive EW effect
Rational basis for 2-NH₂ pKa modulation
Structure from Manteau et al. 2010
X-ray crystallography conformational analysis quantum chemistry

Recommended Application Scenarios for 3‑(Trifluoromethoxy)pyridin‑2‑amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Targeting DLK (MAP3K12) for Neurodegenerative Disease

The 3‑OCF₃‑pyridin‑2‑amine fragment has been validated as a hinge‑binding warhead in a series of potent DLK inhibitors (Kd range 4.5–47 nM) disclosed in US 10,093,664 [1]. Procurement of this building block enables rapid construction of focused libraries around the bicyclo[1.1.1]pentane‑imidazole scaffold, with the 5‑position of the pyridine ring serving as the vector for Suzuki coupling to introduce diverse imidazole‑bicyclopentane appendages. The fragment’s favourable computed CNS MPO profile (HBD = 1, TPSA = 48.1 Ų) supports its use in CNS‑penetrant kinase inhibitor programmes.

Synthesis of 3,5‑Disubstituted Pyridine Intermediates via Regioselective 5‑Bromination

The compound undergoes clean electrophilic bromination at the 5‑position under mild conditions (NBS, CH₂Cl₂, 20 °C), generating a versatile 5‑bromo‑3‑OCF₃‑pyridin‑2‑amine intermediate [2]. This intermediate is primed for palladium‑catalysed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig) to introduce aryl, alkynyl, or amino substituents at the 5‑position. The 3,5‑substitution pattern accessed through this route is distinct from the 2,4‑ or 2,5‑patterns derived from 4‑OCF₃ or 5‑OCF₃ starting materials, offering a unique vector geometry for fragment‑based screening libraries.

Physicochemical Tool Compound for CNS Drug Discovery Programmes

With an XLogP3 of 1.7 and TPSA of 48.1 Ų, 3‑(trifluoromethoxy)pyridin‑2‑amine resides within the optimal property space for CNS drug candidates (CNS MPO score components: clogP < 3, TPSA < 90 Ų, HBD ≤ 1) [3]. Its single hydrogen‑bond donor and moderate lipophilicity make it a suitable core fragment for lead‑like libraries targeting CNS kinases, GPCRs, or ion channels where excessive lipophilicity must be avoided to minimise promiscuity and phospholipidosis risk.

Agrochemical Intermediate Exploiting Fluorinated Heterocycle Stability

The trifluoromethoxy group imparts enhanced metabolic stability compared with methoxy analogues, a property leveraged in the design of agrochemical active ingredients [4]. The 2‑amino‑3‑OCF₃‑pyridine core can serve as a building block for fungicidal or herbicidal lead structures where the pyridine nitrogen and amino group provide metal‑chelating or hydrogen‑bonding functionality, and the OCF₃ group confers resistance to oxidative metabolism in planta or in soil microbiota.

Application
Selection Property
Validation Focus
DLK/MAP3K12 kinase inhibitor lead generation
Hinge-binding warhead with tunable Kd range
Kinase selectivity panel and cellular target engagement
3,5-Disubstituted pyridine library synthesis
Regioselective 5-bromination vector
Cross-coupling compatibility and regioisomer identity
CNS drug discovery physicochemical tool
XLogP3 1.7, TPSA 48.1 Ų, HBD = 1
CNS MPO score calculation and permeability assay
Agrochemical intermediate exploration
Fluorinated heterocycle metabolic stability
In-planta or soil microbiota stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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